2,4,5-Trifluorothioanisole

Description

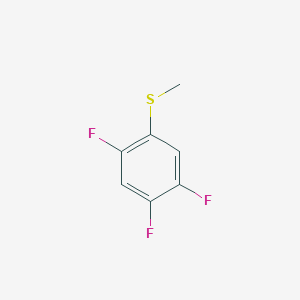

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trifluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRKZFKNYGRFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675066 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54378-74-4 | |

| Record name | 1,2,4-Trifluoro-5-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorothioanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorothioanisole is a fluorinated aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of the thioanisole scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications in drug discovery and development.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, key identifiers and some physical properties have been established.

| Property | Value | Source |

| CAS Number | 54378-74-4 | Alfa Chemistry[1] |

| Molecular Formula | C₇H₅F₃S | Alfa Chemistry[1] |

| Molecular Weight | 178.2 g/mol | Alfa Chemistry[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

The lack of readily available experimental data for properties such as boiling point, melting point, density, and refractive index highlights the specialized nature of this compound and suggests it is primarily used in research and development contexts.

Synthesis of this compound

A probable synthetic pathway would involve the reaction of 1,2,4,5-tetrafluorobenzene with sodium thiomethoxide. The high electrophilicity of the carbon atoms in the tetrafluorobenzene ring, a result of the strong electron-withdrawing nature of the fluorine atoms, facilitates attack by the nucleophilic thiomethoxide anion.

Proposed Experimental Protocol:

-

Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophile Addition: Sodium thiomethoxide is added portion-wise to the stirred solution at room temperature or with gentle cooling to control any potential exotherm.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield this compound.

Proposed synthetic workflow for this compound.

Spectral Characterization (Predicted)

While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) with a chemical shift likely in the range of δ 2.4-2.6 ppm. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the neighboring fluorine atoms.

13C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around δ 15-20 ppm. The aromatic region would exhibit four distinct signals for the fluorinated and protonated carbons, with their chemical shifts significantly influenced by the attached fluorine atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of these signals.

19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing such compounds and would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) would be characteristic of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹).

-

C-F stretching vibrations, which are typically strong and appear in the region of 1000-1350 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-S stretching , which is generally weak and can be difficult to assign, appearing in the 600-800 cm⁻¹ range.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. The presence of three electron-withdrawing fluorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. Conversely, the ring is activated for further nucleophilic aromatic substitution, although the existing substitution pattern may direct incoming nucleophiles to specific positions.

The thioether moiety is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, would likely yield the corresponding sulfoxide, and stronger oxidizing agents could lead to the sulfone.

Conceptual reactivity of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and overall pharmacokinetic profiles.

While specific applications of this compound in drug development have not been widely reported, its structural motifs are relevant to medicinal chemistry. The trifluorinated phenyl ring can serve as a bioisostere for other chemical groups and can be used to fine-tune the electronic and steric properties of a lead compound. The thioether linkage provides a handle for further chemical modification or can itself participate in interactions with biological targets. Given the interest in fluorinated compounds in drug discovery, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Hazards: Thioanisoles are known for their strong, unpleasant odor. Fluorinated aromatic compounds may have toxicological properties that are not fully characterized. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a specialized chemical with potential utility in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties and reactivity are limited, its synthesis can be reasonably predicted based on established chemical principles. The unique combination of a trifluorinated aromatic ring and a thioether functional group makes it an interesting building block for the design and synthesis of novel molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, further investigation into the properties and applications of this compound is warranted.

References

Sources

2,4,5-Trifluorothioanisole chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,5-Trifluorothioanisole

Abstract

This compound is a halogenated aromatic sulfide that serves as a valuable building block in synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals. The strategic placement of three fluorine atoms on the phenyl ring, combined with the thioether linkage, imparts unique electronic and steric properties that are critical to its reactivity and utility. This guide provides a comprehensive analysis of the molecule's chemical structure, the nature of its covalent bonds, and the interplay of electronic effects that govern its behavior. We will delve into its spectroscopic signature, outlining the key features in NMR, IR, and Mass Spectrometry that enable its unambiguous identification. Furthermore, a representative synthetic protocol and a discussion of its relevance in drug discovery are presented to offer a holistic view for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,2,4-trifluoro-5-(methylthio)benzene, is a derivative of thioanisole featuring three fluorine substituents on the aromatic ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,2,4-Trifluoro-5-(methylthio)benzene | [1] |

| Synonyms | This compound, METHYL(2,4,5-TRIFLUOROPHENYL)SULFANE | [1] |

| CAS Number | 54378-74-4 | [1] |

| Molecular Formula | C₇H₅F₃S | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| Canonical SMILES | CSC1=CC(=C(C=C1F)F)F |

Elucidation of Chemical Structure

The structural framework of this compound consists of a central benzene ring substituted with a methylthio (-SCH₃) group and three fluorine atoms at positions 2, 4, and 5.

Two-Dimensional and Three-Dimensional Representation

The planar aromatic ring forms the core of the molecule, with the substituents defining its chemical personality. The spatial arrangement dictates the molecule's ability to interact with biological targets and reagents.

Caption: 2D structure of this compound.

Analysis of Chemical Bonding

The molecule's properties are a direct consequence of the nature of its chemical bonds and the resulting electron distribution.

The Aromatic Core and Carbon-Fluorine Bonds

The benzene ring provides a delocalized π-electron system. The C-F bonds are highly polarized due to the exceptional electronegativity of fluorine. This polarity results in a significant C(δ+)-F(δ-) dipole and contributes to the overall stability and strength of these bonds. This stability is a key reason for the prevalence of fluorinated compounds in drug development, as it can block sites of metabolic oxidation.

The Thioether Moiety (C-S-C Linkage)

The thioether group consists of a sulfur atom bonded to an aromatic carbon and a methyl carbon. The C(aromatic)-S bond involves overlap between a carbon sp² orbital and a sulfur sp³ orbital. The S-C(methyl) bond is a standard sigma bond. The sulfur atom possesses two lone pairs of electrons, which are crucial for its chemical behavior, including its ability to act as a hydrogen bond acceptor and to participate in resonance.

Electronic Effects: A Tug-of-War of Inductive and Mesomeric Influences

The electronic landscape of the aromatic ring is shaped by the competing inductive and resonance (mesomeric) effects of its substituents.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic attack. The sulfur atom is also more electronegative than carbon, contributing a weaker -I effect.

-

Mesomeric Effect (+M): Both fluorine and sulfur possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+M) opposes the inductive effect. For fluorine, the +M effect is weak due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon. For sulfur, the 3p orbitals are even larger, leading to less effective overlap, but its lower electronegativity makes it a better π-donor than fluorine.

The net result is a significant deactivation of the benzene ring, making it electron-deficient. This electronic profile is a key determinant of the molecule's reactivity, favoring nucleophilic aromatic substitution over electrophilic substitution.

Spectroscopic Signature for Structural Verification

Spectroscopic techniques provide the definitive experimental evidence for the structure and bonding of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the vibrational modes of the molecule, which are characteristic of its functional groups. Halogen substitution significantly influences the vibrational modes of the benzene ring[2].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage.

-

Place a small drop of liquid this compound or a small amount of solid powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium | Confirms the presence of the aromatic ring[3]. |

| 2990-2850 | Aliphatic C-H Stretch | Weak-Medium | Arises from the methyl (-CH₃) group[4]. |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands are expected, characteristic of the substituted benzene ring[3]. |

| 1300-1100 | C-F Stretch | Strong | A very strong and characteristic absorption for aryl fluorides. |

| ~700 | C-S Stretch | Weak-Medium | Often difficult to assign definitively. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Predicted NMR Data (in CDCl₃):

-

¹H NMR: The spectrum is expected to be relatively simple.

-

A multiplet signal for the single aromatic proton (H-6), split by the adjacent fluorine atoms (F-5 and F-4).

-

A singlet or narrow multiplet for the three methyl protons (-SCH₃) around δ 2.5 ppm.

-

-

¹³C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons will show smaller couplings.

-

¹⁹F NMR: This is a powerful tool for fluorinated compounds. Three distinct signals are expected for the fluorine atoms at C-2, C-4, and C-5, each showing coupling to the other two fluorine nuclei and potentially to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Dissolve a microgram quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject the solution into the mass spectrometer, typically via a direct insertion probe or coupled with a gas chromatography (GC) system.

-

The sample is vaporized and enters the ionization chamber.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion to generate the mass spectrum.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of C₇H₅F₃S.

-

Key Fragments: Common fragmentation pathways for thioanisoles include the loss of a methyl radical ([M-15]⁺) to give a C₆H₂F₃S⁺ fragment, or cleavage of the C-S bond.

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its availability and potential impurities.

Representative Synthetic Protocol

A common and effective method for synthesizing aryl thioethers is through nucleophilic aromatic substitution (SNAr) of an activated aryl halide. In this case, 1,2,4,5-tetrafluorobenzene is an ideal starting material, where one fluorine atom is displaced by a thiolate nucleophile.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

To a stirred solution of sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it into water.

-

The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reactivity Profile

The highly electron-deficient nature of the aromatic ring dictates the reactivity of this compound.

-

Nucleophilic Aromatic Substitution: The molecule is susceptible to further SNAr reactions, particularly at the remaining fluorine positions, if strong nucleophiles are used.

-

Oxidation of Sulfur: The thioether can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide[5]. These oxidized derivatives are also valuable synthetic intermediates.

-

Electrophilic Aromatic Substitution: Conditions for electrophilic substitution (e.g., nitration, halogenation) would need to be harsh, and substitution would be directed by the existing substituents.

Relevance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluorinated phenyl motif is a common feature in modern pharmaceuticals. Thiazole and triazole rings, which can be synthesized from thioether precursors, are privileged scaffolds in drug design, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[6][7].

Derivatives of trifluorothioanisole have been explored as key intermediates in the synthesis of bioactive molecules, including potent herbicides and potential therapeutics[5]. The specific substitution pattern of this compound provides a unique template for chemists to design and synthesize novel compounds with tailored properties for interaction with specific biological targets.

Conclusion

This compound is a molecule defined by the strong electron-withdrawing nature of its three fluorine substituents and the presence of a versatile thioether group. Its structure and bonding have been thoroughly characterized by a suite of spectroscopic methods, each providing a piece of the puzzle. The interplay of inductive and mesomeric effects creates an electron-deficient aromatic system with a predictable reactivity profile, making it a valuable and versatile building block for the synthesis of complex functional molecules in the agrochemical and pharmaceutical industries.

References

-

Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available from: [Link]

-

MDPI. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5942. Available from: [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Advances, 14(10), 6987-7002. Available from: [Link]

-

National Center for Biotechnology Information. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 90-96. Available from: [Link]

-

PubMed. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 28(20), 3989-4018. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trifluorothioanisole

Preamble: The Imperative of Spectroscopic Diligence in Fluorinated Aromatics

In the landscape of contemporary drug discovery and materials science, fluorinated aromatic compounds represent a cornerstone of molecular design. The strategic introduction of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluorothioanisole is an exemplar of this molecular class, serving as a potential building block or pharmacophore. Its precise structural elucidation is not merely an academic exercise but a critical prerequisite for its application. The absence of a consolidated public repository of its spectral data necessitates a predictive and interpretive approach, grounded in first principles and data from analogous structures.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is structured not as a simple data sheet, but as a methodological walkthrough, explaining the causality behind spectral predictions and the protocols for their empirical verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Deciphering the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve the complex spin systems created by the fluorine substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will account for the two aromatic protons and the three methyl protons. The key to interpretation lies in understanding the heteronuclear coupling constants between protons and fluorine atoms (J_HF), which are transmitted through multiple bonds.

Predicted ¹H NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |

| ~7.0 - 7.4 | ddd (doublet of doublet of doublets) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 Hz | H-6 | Located ortho to a C-F bond and meta to another, this proton experiences strong through-bond coupling from both F-5 (ortho) and F-4 (meta), in addition to coupling with H-3. The precise chemical shift is influenced by the cumulative electron-withdrawing effects of the fluorine atoms. |

| ~6.8 - 7.2 | dd (doublet of doublets) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 6-8 Hz | H-3 | This proton is primarily influenced by coupling to H-6 and a four-bond meta-coupling to the fluorine at C-4. Its upfield shift relative to H-6 is expected due to the para-relationship with the F-5 substituent. |

| ~2.5 | s (singlet) | - | -SCH₃ | The methyl protons are not expected to show significant coupling to the fluorine atoms on the ring, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl group attached to a sulfur atom.[1] |

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is critical for resolving the complex multiplets of the aromatic protons.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Employ a standard pulse sequence (e.g., 'zg30').

-

Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of nuclei, crucial for accurate integration if quantitative analysis is needed.[2]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The carbon signals directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹J_CF), which are diagnostic for assignment.

Predicted ¹³C NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹J_CF) | Assignment | Rationale |

| ~155 - 165 | d, ¹J_CF ≈ 240-260 Hz | C-4 | The C-F bond results in a massive downfield shift and a characteristically large one-bond C-F coupling constant.[3] |

| ~150 - 160 | d, ¹J_CF ≈ 240-260 Hz | C-2 | Similar to C-4, this carbon is directly attached to fluorine. |

| ~145 - 155 | d, ¹J_CF ≈ 240-260 Hz | C-5 | Similar to C-4 and C-2, this carbon is directly attached to fluorine. |

| ~125 - 135 | m (multiplet) | C-1 | The ipso-carbon attached to the -SCH₃ group will show smaller couplings to F-2 and F-5. |

| ~115 - 125 | m (multiplet) | C-6 | This carbon will exhibit two- and three-bond couplings to F-5 and F-4. |

| ~105 - 115 | d, ²J_CF ≈ 20-30 Hz | C-3 | This carbon will show a significant two-bond coupling to the fluorine at C-4. |

| ~15 - 20 | s (singlet) | -SCH₃ | The methyl carbon signal will be a sharp singlet, typically appearing upfield.[4][5] |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2][6] The spectrum will show three distinct signals, each split by H-F and F-F couplings.

Predicted ¹⁹F NMR Spectral Data:

| Predicted Chemical Shift (δ, ppm, vs CFCl₃) | Multiplicity | Assignment | Rationale |

| -110 to -130 | m (multiplet) | F-2 | The chemical shift is typical for a fluorine atom ortho to an electron-donating group (-SCH₃). It will be split by F-4 and H-3. |

| -130 to -150 | m (multiplet) | F-4 | This fluorine is expected to be the most upfield due to its position relative to the other substituents. It will be coupled to F-5, F-2, and H-3. |

| -120 to -140 | m (multiplet) | F-5 | This fluorine will be coupled to F-4 and H-6. |

Note: ¹⁹F chemical shifts can be highly dependent on the solvent and concentration.[7][8]

Visualizing Spin-Spin Coupling:

The diagram below illustrates the key coupling interactions that define the NMR spectra of the aromatic region of this compound. Understanding these relationships is fundamental to spectral assignment.

Caption: Key NMR coupling relationships in this compound.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for the rapid confirmation of key functional groups. The spectrum of this compound will be dominated by strong absorptions from the C-F bonds and characteristic vibrations of the substituted aromatic ring.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring.[9] |

| 2950 - 2850 | Weak | C-H stretch (aliphatic, -CH₃) | Typical for methyl C-H symmetric and asymmetric stretching.[10] |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) | The aromatic ring stretching vibrations are characteristic and often appear as a pair of bands. |

| 1250 - 1000 | Very Strong | C-F stretch | This is the most diagnostic region for fluorinated aromatics. The C-F stretching modes are very intense and often appear as multiple strong, sharp bands due to coupling with other vibrations.[11][12] |

| ~700 | Medium | C-S stretch | The carbon-sulfur bond vibration is typically weaker and appears in the fingerprint region. |

| 900 - 675 | Medium-Strong | C-H out-of-plane bend | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Experimental Protocol: Acquiring a Fourier-Transform IR (FT-IR) Spectrum

-

Instrumentation: Use a modern FT-IR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the method of choice for its simplicity, requiring no sample preparation for liquids or solids.

-

Background Collection: Before analyzing the sample, a background spectrum of the empty ATR crystal must be collected. This measures the ambient atmosphere (e.g., H₂O, CO₂) which can then be subtracted from the sample spectrum.

-

Sample Analysis:

-

Place a single drop of liquid this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and use the pressure arm to ensure good contact.

-

-

Data Acquisition: Co-add a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, we can predict a logical fragmentation cascade.

Predicted Mass Spectral Data (Electron Ionization, EI):

| m/z (mass-to-charge) | Predicted Identity | Rationale for Formation |

| 180 | [M]⁺• | Molecular Ion Peak . This corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 165 | [M - CH₃]⁺ | Loss of the methyl radical from the parent ion. This is a very common fragmentation pathway for methyl ethers and thioethers.[13] |

| 133 | [M - SCH₃]⁺ | Cleavage of the C-S bond, resulting in the loss of a thiomethyl radical. |

| 114 | [C₆H₂F₂]⁺• | Potential loss of HF from the [M - SCH₃]⁺ fragment, a known pathway for fluorinated compounds.[14] |

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Instrumentation: Utilize a mass spectrometer coupled to a gas chromatograph (GC-MS) or with a direct insertion probe. GC-MS is ideal as it also provides purity information.

-

Sample Introduction:

-

GC-MS: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the MS source.

-

Direct Probe: Place a small amount of the sample on the probe, which is then inserted directly into the ion source.

-

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.[15][16]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound is achievable through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectrometry. This guide establishes a robust framework of expected spectral data, grounded in established spectroscopic principles and data from analogous compounds. The complex splitting patterns in the NMR spectra, arising from extensive H-F and F-F coupling, are the most definitive feature, while the intense C-F stretching bands in the IR and predictable fragmentation in the mass spectrum provide crucial corroborating evidence. The protocols outlined herein represent standard, validated methods for obtaining high-quality data for this and similar fluorinated molecules, ensuring both accuracy and reproducibility in their analysis. Empirical verification based on these predictions will provide the definitive spectroscopic signature of this important chemical entity.

References

-

AIP Publishing. (2025, October 1). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from AIP Publishing. [Link]

-

FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. (n.d.). Retrieved from aip.scitation.org. [Link]

- FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (n.d.).

-

19Flourine NMR. (n.d.). Retrieved from . [Link]

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (n.d.). National Institutes of Health. [Link]

-

1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 10). National Institutes of Health. [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a.... (n.d.). ResearchGate. [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from . [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from . [Link]

-

Infrared Intensity Studies in Fluorinated Macromolecules. (2025, August 6). ResearchGate. [Link]

-

Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017, December 24). National Institutes of Health. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from . [Link]

-

2,4,5-Trifluoroaniline - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. [Link]

-

The calculated scaled infrared vibrational spectra of the studied compounds. (n.d.). ResearchGate. [Link]

-

Atmospheric pressure ionization mass spectrometry: the routine determination of 2,4,5-trichlorophenoxyacetic acid and its metabolites. (n.d.). PubMed. [Link]

-

Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (n.d.). National Institutes of Health. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). YouTube. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from . [Link]

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. (2025, December 18). ResearchGate. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). MDPI. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Publishing. [Link]

-

4-Fluorothioanisole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5- methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1- carbothioamide derivatives. (2025, December 9). ResearchGate. [Link]

-

1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy.... (n.d.). ResearchGate. [Link]

-

Trifluoroacetic acid. (n.d.). National Institute of Standards and Technology. [Link]

-

Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS). (2022, October 17). YouTube. [Link]

-

ETC Webinar:Past,Actual & Future Directions of Trapped Ion Mobility Time of Flight Mass Spectrometry. (2024, February 22). YouTube. [Link]

Sources

- 1. Thioanisole(100-68-5) 1H NMR spectrum [chemicalbook.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. rsc.org [rsc.org]

- 4. Thioanisole(100-68-5) 13C NMR [m.chemicalbook.com]

- 5. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. colorado.edu [colorado.edu]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. whitman.edu [whitman.edu]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

A Technical Guide to the Synthesis of 2,4,5-Trifluorothioanisole: Starting Materials and Core Methodologies

Abstract: 2,4,5-Trifluorothioanisole is a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific electronic and lipophilic properties to target molecules. This guide provides an in-depth analysis of the principal synthetic routes to this compound, with a critical focus on the selection and preparation of essential starting materials. We will explore two primary pathways: the direct nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzene ring and a multi-step sequence involving the formation and subsequent alkylation of a trifluorinated thiophenol intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers and drug development professionals with a comprehensive understanding of this important synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound (III) can be approached from two logical disconnections, primarily centered on the formation of the C-S bond.

-

Pathway A (C-S Bond Formation via SNAr): The most direct route involves the nucleophilic aromatic substitution of a fluoride atom from 1,2,4,5-tetrafluorobenzene (I) with a methylthiolate nucleophile, such as sodium thiomethoxide (II). This pathway leverages the high degree of activation provided by the multiple fluorine substituents on the aromatic ring.

-

Pathway B (C-S Bond Formation via S-Alkylation): An alternative strategy involves the initial synthesis of a 2,4,5-trifluorophenyl scaffold containing a different functional group that can be converted to a thiol. A common precursor is 2,4,5-trifluoroaniline (IV), which can be transformed into 2,4,5-trifluorobenzenethiol (V) via a Sandmeyer-type reaction. Subsequent S-alkylation of the thiophenol intermediate yields the final product.

Caption: Retrosynthetic pathways for this compound.

Synthesis and Sourcing of Key Starting Materials

The economic viability and overall efficiency of synthesizing this compound are critically dependent on the accessibility and purity of its precursors.

1,2,4,5-Tetrafluorobenzene (I)

This highly activated fluoroarene is the cornerstone of the SNAr pathway. While commercially available, its synthesis is non-trivial. Several methods exist, each with distinct advantages and drawbacks.[1]

-

From Hexa- or Pentafluorobenzene: Defluorination using a phosphorus or rhodium catalyst can produce 1,2,4,5-tetrafluorobenzene with high yield (up to 98%), but the starting materials are expensive.[1]

-

From 2,4-Dichlorofluorobenzene: A more cost-effective, multi-step industrial method involves the nitration of 2,4-dichlorofluorobenzene, followed by a halogen exchange (Halex) reaction with potassium fluoride, reduction of the nitro group, diazotization, and subsequent deamination.[1][2]

-

From Fluorinated Phenylhydrazine: A patented method describes the reaction of a fluorinated phenylhydrazine with an alkoxide source, such as sodium ethoxide, to produce 1,2,4,5-tetrafluorobenzene.[3]

| Synthesis Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Defluorination | Hexafluorobenzene | Phosphorus Reagent | High Yield (~98%) | Expensive starting material, difficult catalyst preparation | J. Am. Chem. Soc., 2014, 136, 4634-4639[1] |

| Multi-step Synthesis | 2,4-Dichlorofluorobenzene | H₂SO₄, HNO₃, KF | Cost-effective raw material | Multiple steps, potentially lower overall yield | CN105646140A[1] |

| Phenylhydrazine Route | Fluorinated Phenylhydrazine | Sodium Ethoxide | Specific pathway | Availability of precursor | US3642916A[3] |

Sodium Thiomethoxide (II)

Sodium thiomethoxide (CH₃SNa) is a potent nucleophile used for introducing the methylthio group. It is commercially available but can also be prepared in the laboratory.[4]

Causality: The choice of preparation method often depends on the scale and available facilities. The reaction of methanethiol gas with sodium hydroxide is common industrially, while the use of sodium metal or sodium hydride is more suited for laboratory-scale synthesis where anhydrous conditions are required.[4][5]

Protocol: Laboratory-Scale Synthesis of Sodium Thiomethoxide [6]

-

Setup: A 200-mL Schlenk flask is connected to a vacuum gas manifold, evacuated, and backfilled with nitrogen three times.

-

Sodium Preparation: A block of metallic sodium is removed from its oil reservoir. The surface oil is wiped off, and the oxide layer is scraped away. 6.7 g (0.29 mol) of sodium is quickly cut into small pieces and transferred to the Schlenk flask under a counterflow of nitrogen.

-

Reagent Addition: 80 mL of anhydrous tetrahydrofuran (THF) is transferred into the flask via cannula. 14.0 mL of dimethyl disulfide (0.158 mol), previously purged with nitrogen, is added dropwise via syringe.

-

Reaction: The mixture is stirred at room temperature for 24 hours, then heated to 60 °C for 3 hours.

-

Isolation: While maintaining the temperature at ~60 °C, a stream of nitrogen is used to blow off the THF and excess dimethyl disulfide (collected in a cold trap) until a dry solid appears.

-

Drying and Storage: The remaining solid is evacuated with an oil pump for 2 hours to remove residual volatiles. The flask is backfilled with nitrogen to yield a light-yellow solid (yield ~97%). The product must be stored under an inert atmosphere in the dark.[6]

2,4,5-Trifluoroaniline (IV)

This aniline derivative is the precursor for Pathway B. Its synthesis typically starts from 2,4-dichlorofluorobenzene.

Workflow: Synthesis of 2,4,5-Trifluoroaniline

Caption: Synthetic route to 2,4,5-Trifluoroaniline.

This sequence involves nitration, a key fluorination step (Halex reaction), and finally, a standard reduction of the nitro group to an amine, as detailed in patent literature.[2]

Core Synthetic Methodologies

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most efficient and atom-economical route, proceeding in a single synthetic operation from the key starting materials.

Mechanism Insight: The SNAr reaction on polyfluoroarenes is a cornerstone of fluorine chemistry.[7] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate anion. The fluorine atom para to the point of nucleophilic attack provides the most significant resonance stabilization, making the C4-fluorine on 1,2,4,5-tetrafluorobenzene the most likely leaving group. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process.[8][9]

Protocol: Synthesis of this compound via SNAr

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMSO, NMP) under a nitrogen atmosphere. Stir to dissolve the sodium thiomethoxide.

-

Reactant Addition: Slowly add 1,2,4,5-tetrafluorobenzene (1.0 equivalent) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to a specified temperature (typically between 60-100 °C) and monitor the progress by GC-MS or TLC. The reaction is generally complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or another suitable extraction solvent).

-

Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: Thiophenol Formation and S-Alkylation

Step 1: Diazotization and Thiolation (Sandmeyer-type Reaction) The Sandmeyer reaction is a powerful transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[10][11] The conversion to a thiol is a well-established variant.

Mechanism Insight: The reaction is initiated by treating the primary aromatic amine with a nitrite source (e.g., NaNO₂) in a strong acid to form the aryl diazonium salt (Ar-N₂⁺). This highly reactive intermediate can then be treated with a sulfur nucleophile. A classic approach involves using potassium ethyl xanthate (KS₂COEt), which attacks the diazonium salt. The resulting aryl xanthate is then hydrolyzed (typically with NaOH or H₂SO₄) to yield the corresponding thiophenol. The use of copper salts can catalyze the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, forming an aryl radical.[12]

Step 2: S-Alkylation of 2,4,5-Trifluorobenzenethiol The conversion of the thiophenol (V) to the final thioanisole product is a straightforward S-alkylation.

Mechanism Insight: The thiophenol is first deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic thiophenolate anion (Ar-S⁻). This anion then readily displaces a leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a classic SN2 reaction.

Workflow: Pathway B

Sources

- 1. Page loading... [guidechem.com]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 4. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. How to synthesis Sodium thiomethoxide_Chemicalbook [chemicalbook.com]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

The Emerging Biological Landscape of Trifluorothioanisole Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The strategic incorporation of fluorine and sulfur moieties into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among the vast chemical space of organofluorine and organosulfur compounds, trifluorothioanisole derivatives are emerging as a class of molecules with significant and diverse biological activities. The trifluoromethylthio (-SCF3) group imparts unique electronic and lipophilic properties, enhancing membrane permeability, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the known biological activities of trifluorothioanisole derivatives, with a primary focus on their well-established herbicidal properties and burgeoning potential in therapeutic areas. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols pivotal for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Appeal of the Trifluoromethylthio Group

Organosulfur compounds are ubiquitous in nature and play critical roles in various physiological processes[1]. The introduction of a trifluoromethyl group to a thioether linkage, creating the trifluoromethylthio (-SCF3) moiety, dramatically alters the physicochemical properties of the parent molecule. This functional group is highly lipophilic and possesses a unique electronic signature, characterized by the strong electron-withdrawing nature of the fluorine atoms. These properties can lead to enhanced metabolic stability, improved cellular uptake, and novel molecular interactions with biological targets, making trifluorothioanisole derivatives attractive candidates for the development of new bioactive agents in medicine and agriculture[1].

This guide will first explore the most extensively documented biological activity of trifluorothioanisole derivatives: their potent herbicidal effects. Subsequently, we will venture into the prospective therapeutic applications of this chemical class, drawing insights from the biological activities of structurally related organofluorine and organosulfur compounds to illuminate potential avenues for future research and drug discovery.

Herbicidal Activity: A Mature Field of Application

The most prominent and well-documented biological activity of trifluorothioanisole derivatives lies in their efficacy as herbicides[1]. Research has demonstrated that certain α-trifluorothioanisole derivatives exhibit potent inhibitory activity against a range of broadleaf weeds[1].

Synthesis of Herbicidal Trifluorothioanisole Derivatives

A key example of the synthesis of herbicidally active trifluorothioanisole derivatives involves the introduction of phenylpyridine moieties. A general synthetic scheme is outlined below.

This protocol is adapted from the work of Zhang et al. (2022)[1].

Step 1: Synthesis of Phenylpyridine Intermediates

-

Combine substituted phenylpyridines (2 mmol), N,N-dimethylformamide (10 mL), and sodium hydride (3 mmol) in a flask under a nitrogen atmosphere.

-

Stir the mixture at 20°C for 30 minutes.

-

Add 4-trifluoromethylthiobenzyl bromide (2.4 mmol) to the reaction mixture.

-

Stir for 8 hours at 60°C.

-

Perform an aqueous workup with ethyl acetate extraction.

-

Purify the crude product by silica gel column chromatography to obtain the desired α-trifluorothioanisole derivatives.

Step 2: Oxidation to Sulfoxide and Sulfone Derivatives

-

To synthesize the corresponding sulfoxide derivatives, treat the α-trifluorothioanisole product (0.5 mmol) with 85% 3-chloroperbenzoic acid (0.5 mmol) in dichloromethane (10 mL) and stir at 20°C for 6 hours.

-

For the synthesis of sulfone derivatives, react the α-trifluorothioanisole product (0.4 mmol) with 30% hydrogen peroxide (1.6 mmol) in trifluoroacetic acid (2 mL) and stir at 60°C for 6 hours.

-

Purify the resulting products using silica gel column chromatography.

Caption: Synthetic workflow for α-trifluorothioanisole derivatives.

Evaluation of Herbicidal Activity

The herbicidal efficacy of trifluorothioanisole derivatives is typically assessed through greenhouse assays against a panel of both broadleaf and grass weeds.

-

Plant Cultivation: Grow weed species such as Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Echinochloa crus-galli (barnyard grass) in pots under controlled greenhouse conditions.

-

Compound Application: Prepare solutions of the test compounds in an appropriate solvent (e.g., acetone) with a surfactant. Apply the solutions as a post-emergence spray to the foliage of the weeds at various concentrations.

-

Evaluation: After a set period (e.g., 14 days), visually assess the percentage of inhibition or damage to the treated plants compared to untreated controls. A rating scale (e.g., 0% = no effect, 100% = complete kill) is commonly used.

-

Data Analysis: Calculate the concentration required to achieve 50% inhibition (IC50) for each compound against each weed species.

| Compound ID | Target Weed | Application Rate (g a.i./hm²) | Inhibition (%) | Reference |

| 5a | Amaranthus retroflexus | 37.5 | >85 | [1] |

| 5a | Abutilon theophrasti | 37.5 | >85 | [1] |

| 5a | Eclipta prostrata | 37.5 | >85 | [1] |

| 5f | Amaranthus retroflexus | 37.5 | >70 | [1] |

| 5f | Abutilon theophrasti | 37.5 | >70 | [1] |

| 5f | Eclipta prostrata | 37.5 | >70 | [1] |

Table 1: Herbicidal Activity of Selected α-Trifluorothioanisole Derivatives.

Potential Mechanism of Herbicidal Action

While the precise molecular target for many herbicidal trifluorothioanisole derivatives is still under investigation, the mechanism of action for structurally related dinitroaniline herbicides, such as trifluralin, is well-established. Trifluralin disrupts mitosis (cell division) by inhibiting the polymerization of tubulin into microtubules. This prevents the formation of the spindle apparatus necessary for chromosome segregation, ultimately leading to cell death and the inhibition of root growth in susceptible plants. Given the structural similarities, it is plausible that some trifluorothioanisole derivatives may exert their herbicidal effects through a similar mechanism of action. Further research, including tubulin polymerization assays and cell cycle analysis, is warranted to confirm this hypothesis.

Potential Therapeutic Applications: An Emerging Frontier

Beyond their established role in agriculture, the unique chemical properties of trifluorothioanisole derivatives suggest their potential for a range of therapeutic applications. While direct studies on the medicinal properties of this specific class of compounds are limited, the known biological activities of other organofluorine and organosulfur compounds provide a strong rationale for their investigation in several key areas.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance drug-target interactions and improve pharmacokinetic properties[2]. The anticancer potential of trifluorothioanisole derivatives can be explored through a variety of in vitro assays.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the trifluorothioanisole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Sources

- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trifluorothioanisole for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluorothioanisole, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its fundamental properties, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Key identifiers, including its CAS number and molecular weight, are presented alongside a detailed exploration of its synthesis and safety considerations.

Core Compound Identification

This compound is a substituted aromatic sulfide characterized by the presence of three fluorine atoms and a methylthio group attached to a benzene ring.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 54378-74-4 |

| Molecular Formula | C₇H₅F₃S |

| Molecular Weight | 178.2 g/mol |

| Synonyms | 1,2,4-Trifluoro-5-(methylthio)benzene |

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be inferred from established methodologies for the preparation of related polyfluoroaromatic compounds. The most logical approach involves the nucleophilic aromatic substitution of a fluorine atom in a polyfluorinated benzene ring with a methylthiolate source.

A probable synthetic pathway commences with 1,2,4,5-tetrafluorobenzene. The fluorine atom at the 1-position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the other fluorine atoms. The reaction with sodium thiomethoxide (NaSMe), a potent nucleophile, would lead to the displacement of one fluorine atom and the formation of the desired this compound.

Proposed Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solvent, carefully add sodium thiomethoxide. Subsequently, add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physicochemical properties and comprehensive spectroscopic analysis of this compound are not widely published. However, based on the properties of structurally similar compounds, the following can be anticipated:

-

Appearance: A colorless to pale yellow liquid.

-

Solubility: Likely soluble in common organic solvents and insoluble in water.

-

¹H NMR: A singlet for the methyl protons (-SCH₃) and complex multiplets in the aromatic region for the two aromatic protons, showing coupling to the adjacent fluorine atoms.

-

¹³C NMR: Resonances for the methyl carbon and the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Three distinct signals in the typical aromatic fluorine region, each exhibiting coupling to the other fluorine atoms and adjacent protons.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 178, with a characteristic isotopic pattern for a sulfur-containing compound.

-

Infrared (IR) Spectroscopy: Characteristic C-F stretching bands in the region of 1100-1400 cm⁻¹ and C-S stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluorinated phenyl ring in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.

While specific drugs containing the this compound moiety are not yet on the market, the structural motif is of significant interest. For instance, trifluoromethyl-substituted pyridines, which share electronic similarities, are key components in a number of agrochemicals and pharmaceuticals. The unique substitution pattern of this compound can be exploited to fine-tune the electronic and steric properties of a lead compound, potentially leading to improved pharmacological profiles.

The thioether linkage also provides a handle for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can have a profound impact on the biological activity and physicochemical properties of the parent molecule.

Safety and Handling

Potential Hazards:

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not extensively characterized, fluorinated building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key identifiers, a plausible synthetic route, and anticipated properties. Further research into its synthesis, characterization, and applications is warranted to fully unlock its potential for the development of novel and improved chemical entities.

References

- At present, no direct citations for the synthesis or detailed properties of this compound are available in the public domain.

Navigating the Procurement of 2,4,5-Trifluorothioanisole: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals engaged in the intricate world of medicinal chemistry and materials science, the accessibility of specialized reagents is a critical determinant of project timelines and success. This technical guide addresses the commercial availability and procurement of 2,4,5-Trifluorothioanisole (CAS Number: 175278-23-4), a fluorinated aromatic sulfide with potential applications as a key building block in the synthesis of novel therapeutic agents and functional materials.

Section 1: Commercial Availability Assessment

As of late 2025, a comprehensive survey of major global chemical suppliers indicates that This compound is not a standard catalog item and is generally not available for direct purchase. Researchers seeking this compound will find that it is not listed by prominent suppliers of fine chemicals and building blocks. This lack of ready availability necessitates a proactive approach to procurement, focusing on custom synthesis as the primary acquisition route.

Section 2: Procurement via Custom Synthesis

For specialized, non-commercial compounds like this compound, engaging a contract research organization (CRO) or a custom synthesis company is the most viable path forward. These organizations offer bespoke synthesis of molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

Key Considerations When Selecting a Custom Synthesis Partner:

-

Expertise in Fluorination and Sulfur Chemistry: The synthesis of this compound involves the handling of fluorine- and sulfur-containing reagents, which requires specialized knowledge and equipment to manage reactivity and ensure safety.

-

Scale-up Capabilities: Depending on the project's requirements, the ability to scale the synthesis from milligram to kilogram quantities is a crucial factor.

-

Analytical Capabilities: Ensure the supplier has robust analytical chemistry services (e.g., NMR, LC-MS, GC-MS, HPLC) to confirm the identity and purity of the final product.

-

Communication and Project Management: A transparent and collaborative process with regular updates is essential for a successful custom synthesis project.

Leading Custom Synthesis Providers:

Numerous companies specialize in the custom synthesis of complex organic molecules. While not an exhaustive list, the following are examples of well-regarded organizations with expertise in synthetic organic chemistry:

-

Life Chemicals: Offers comprehensive custom synthesis services with a focus on drug discovery and medicinal chemistry, including expertise in heterocyclic and organo-elemental synthesis.[1]

-

Apex Molecular: A UK-based chemistry CRO providing custom synthesis, medicinal chemistry support, and scale-up services for a global client base.[2]

-

Atlanchim Pharma: Specializes in custom synthesis with expertise in heterocycles, chiral molecules, and other complex organic structures.[3]

-

Other Specialized Firms: A variety of other companies offer fee-for-service and FTE-based custom synthesis, catering to the pharmaceutical and biotech industries.[4][5]

The typical workflow for a custom synthesis project is outlined in the diagram below:

Caption: A generalized workflow for a fee-for-service custom chemical synthesis project.

Section 3: Plausible Synthetic Strategies

For researchers with in-house synthetic capabilities, understanding the potential routes to this compound is crucial. The synthesis of aryl thioethers, particularly on electron-deficient aromatic rings, is a well-established area of organic chemistry. The presence of three electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and logical approach to the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[6][7] This would involve the reaction of a suitable trifluorinated benzene derivative with a methylthiolating agent.

Proposed Reaction Scheme:

Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Experimental Considerations:

-

Starting Material: 1,2,4,5-Tetrafluorobenzene is a commercially available starting material.

-

Nucleophile: Sodium thiomethoxide (sodium methanethiolate) is a common and potent nucleophile for this type of transformation. Alternatively, methanethiol in the presence of a suitable base (e.g., sodium hydride) can be used.

-

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate SNAr reactions.

-

Reaction Conditions: These reactions often proceed at room temperature or with gentle heating. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing fluorine atoms are crucial for stabilizing this negatively charged intermediate.[8][9]

Alternative Synthetic Approaches

While SNAr is the most probable route, other modern synthetic methodologies for the formation of aryl thioethers could also be explored, such as:

-

Organocatalyzed Synthesis: Recent advancements have demonstrated the use of organocatalysts for the synthesis of fluorinated poly(aryl thioethers) from silyl-protected dithiols and perfluoroarenes.[10][11] This approach avoids the generation of stoichiometric salt byproducts.

-

Photochemical Methods: Emerging research has shown the synthesis of thioethers from aryl chlorides and alcohols under mild, photochemical, organocatalytic conditions.[12] While not directly applicable to a trifluorinated system, the principles could inspire novel synthetic designs.

Section 4: Potential Applications in Research and Drug Development

The 2,4,5-trifluorophenyl moiety is a valuable pharmacophore in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets.

The thioether linkage provides a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures. Derivatives of trifluorothioanisole have been investigated for their herbicidal activity, demonstrating the biological relevance of this structural motif.[13]

Conclusion

While this compound is not a commercially available reagent, it remains an accessible target for researchers through custom synthesis or in-house preparation. The most direct synthetic route is via a nucleophilic aromatic substitution reaction on a readily available tetrafluorinated benzene precursor. For those in drug discovery and materials science, the unique properties imparted by the trifluorinated thioanisole core make it a compelling building block for the development of next-generation molecules.

References

- Life Chemicals. (2024, November 1). Custom Synthesis Services | Contract Research.

- Apex Molecular. (n.d.). Custom synthesis for U.S. Organizations.

- Atlanchim Pharma. (n.d.). Custom synthesis : fee for service.

- Chemical Services. (n.d.). Chemical Services. Retrieved from a generic chemical services provider website.

- Chemical Synthesis Core Facility. (n.d.). Service Fees for External Users. Retrieved from a chemical synthesis core facility website.

- Park, N. H., dos Passos Gomes, G., Fevre, M., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).

- Li, et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5963.

- Park, N. H., dos Passos Gomes, G., Fevre, M., et al. (2017). (PDF) Organocatalyzed synthesis of fluorinated poly(aryl thioethers).

- Twilton, J., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907-2912.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Khan Academy. (n.d.). Nucleophilic aromatic substitution I.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. apexmolecular.com [apexmolecular.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Chemical Services [huawe.com]

- 5. Service Fees for External Users – Chemical Synthesis Core Facility [embl.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]